N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound exhibits a variety of biological activities, making it a significant candidate in medicinal chemistry and drug development. Its molecular formula is , with a molecular weight of approximately 361.407 g/mol, and it is recognized by the CAS number 303145-77-9 .
The synthesis of N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide can be accomplished through an eco-friendly and efficient method utilizing microwave conditions. The process involves:
The molecular structure of N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide can be described as follows:
InChI=1S/C20H19N5O2/c1-21(2)10-17-14-18-15-16-9-8-13(22(15)19-14)11-4-6-12(23-3)7-5-11/h4-10H,1-3H3/b17-10+.This structure indicates the presence of multiple functional groups that contribute to its biological activity.
N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes several notable chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for various applications.
The mechanism of action for N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide primarily involves its interaction with biological targets:
The physical and chemical properties of N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide include:
| Property | Value |
|---|---|
| Molecular Weight | 361.407 g/mol |
| Molecular Formula | C20H19N5O2 |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
These properties are crucial for understanding the compound's behavior in various environments and its potential applications in scientific research and industry .
N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has several significant applications in scientific research:
This compound represents a promising avenue for further exploration in medicinal chemistry due to its diverse applications and potential benefits in therapeutic areas.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: